molecular formula C10H11F2NO B8002649 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone

1-(4-Dimethylaminophenyl)-2,2-difluoroethanone

Cat. No.: B8002649
M. Wt: 199.20 g/mol
InChI Key: YZOUDAPTBWZCKR-UHFFFAOYSA-N
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Description

1-(4-Dimethylaminophenyl)-2,2-difluoroethanone is a useful research compound. Its molecular formula is C10H11F2NO and its molecular weight is 199.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2,2-difluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c1-13(2)8-5-3-7(4-6-8)9(14)10(11)12/h3-6,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOUDAPTBWZCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Aryl Difluoromethyl Ketones in Drug Design: Physicochemical Tuning and Synthetic Utility

[1]

Executive Summary

Aryl difluoromethyl ketones (Ar-CO-CF₂H) represent a sophisticated class of fluorinated motifs in modern medicinal chemistry.[1][2] Positioned uniquely between non-fluorinated ketones and trifluoromethyl ketones (TFMKs), these moieties offer a tunable electrophilicity profile that is critical for designing covalent reversible inhibitors of serine and cysteine proteases. Unlike TFMKs, which often suffer from excessive hydration and metabolic instability, aryl difluoromethyl ketones maintain a balanced hydration equilibrium, allowing them to act as effective transition state mimics without compromising lipophilicity or membrane permeability. This guide details the physicochemical properties, pharmacological mechanisms, and advanced synthetic strategies necessary to deploy this motif in drug discovery.

Physicochemical Profile: The Fluorine Effect[4][5]

The strategic incorporation of a difluoromethyl group (

Electrophilicity and Hydration Equilibrium

The electron-withdrawing nature of the fluorine atoms (inductive effect,

3
  • Tuning Reactivity: While trifluoromethyl ketones are often >95% hydrated in aqueous solution (making them potent but sometimes non-selective), difluoromethyl ketones exhibit an intermediate hydration constant (

    
    ). This balance ensures that a significant fraction of the free ketone is available for binding, while the formed hemiacetal/hemiketal mimics the tetrahedral transition state of peptide hydrolysis.
    
  • Bioisosterism: The

    
     group acts as a lipophilic hydrogen bond donor.[4][5][6] The C-H bond is polarized by the adjacent fluorines, allowing it to function as a weak hydrogen bond donor (bioisostere of 
    
    
    or
    
    
    ), capable of specific interactions within a receptor pocket.
Comparative Properties Table

The following table contrasts the physicochemical properties of acetophenone derivatives, highlighting the "Goldilocks" zone occupied by the difluoromethyl analog.

PropertyAcetophenone (

)
Aryl Difluoromethyl Ketone (

)
Aryl Trifluoromethyl Ketone (

)
Electronic Effect NeutralModerate Electron Withdrawal (

)
Strong Electron Withdrawal (

)
Hydration (

)
Negligible (

)
Intermediate (

)*
High (

)
Carbonyl Electrophilicity LowModerate (Tunable)High
Metabolic Stability Susceptible to reductionModerate (Hydrate protects against reduction)Variable (Rapid reduction to alcohol if not hindered)
Lipophilicity (

)
Baseline

to

(Lipophilic H-bond donor)

to

Primary Utility Scaffold / LinkerCovalent Reversible Inhibitor / BioisosterePotent Transition State Analog / Probe

*Values are approximate and highly dependent on the aryl substituent.

Pharmacological Mechanism: Covalent Reversible Inhibition

Aryl difluoromethyl ketones are premier warheads for targeting serine and cysteine proteases (e.g., Elastase, Cathepsins, SARS-CoV-2 M

Mechanism of Action

The inhibition mechanism relies on the nucleophilic attack of the enzyme's active site residue (Ser-OH or Cys-SH) onto the electrophilic carbonyl carbon of the inhibitor.[7]

  • Binding: The inhibitor enters the active site, guided by the aryl group's interactions with the S1/S1' pockets.

  • Attack: The catalytic nucleophile attacks the ketone carbonyl.

  • Transition State Mimicry: The resulting tetrahedral adduct (hemiketal or hemithioketal) is stabilized by the oxyanion hole, mimicking the transition state of the natural substrate's hydrolysis.

  • Reversibility: Unlike irreversible warheads (e.g., fluorophosphonates or halomethyl ketones that alkylate), the difluoromethyl ketone adduct is reversible. The electron-withdrawing fluorines stabilize the adduct but do not prevent the eventual release of the inhibitor, reducing the risk of permanent off-target haptenization.

Visualization: Cysteine Protease Inhibition Pathway

ProteaseInhibitionFigure 1: Mechanism of covalent reversible inhibition of cysteine proteases by aryl difluoromethyl ketones.EnzymeFree Enzyme(Cys-SH Active Site)MichaelisNon-CovalentMichaelis ComplexEnzyme->Michaelis+ InhibitorInhibitorAryl Difluoromethyl Ketone(Ar-CO-CF2H)Inhibitor->MichaelisTSTetrahedral TransitionState MimicMichaelis->TSNucleophilic Attack(Cys-S⁻)StableAdductStable ThiohemiketalAdduct (Inhibited)TS->StableAdductOxyanion HoleStabilizationStableAdduct->EnzymeSlow Dissociation(Reversible)

[11]

Synthetic Methodologies

Accessing aryl difluoromethyl ketones has historically been challenging due to the instability of difluoroenolates and the poor reactivity of difluoroacetic acid derivatives. Modern methods prioritize radical pathways and defluorinative functionalization.

Strategic Approaches
A. Radical Difluoromethylation (Photoredox)

This approach utilizes a difluoromethyl radical precursor (e.g.,

1
B. Defluorinative Functionalization of Trifluoromethyl Ketones

A powerful recent strategy involves the controlled defluorination of readily available trifluoromethyl ketones.[8] Using phosphine oxides or electrochemical reduction, a single fluorine atom can be removed (hydrodefluorination) to yield the difluoro analog.

C. Direct Difluoroacetylation (Modified Reformatsky)

While traditional Reformatsky reactions often fail, the use of specific reagents like ethyl bromodifluoroacetate with activated zinc or specific organometallic coupling partners (e.g., Ar-Li + difluoroacetic anhydrides at low temp) remains a viable route for simple substrates.

Visualization: Synthetic Workflow

SynthesisPathwaysFigure 2: Primary synthetic routes to aryl difluoromethyl ketones.ArHAryl Enol Silane(Ar-C(OSi)=CH2)PhotoPhotoredox Catalysis(+ HCF2 Radical Source)ArH->PhotoTFMKTrifluoromethyl Ketone(Ar-CO-CF3)DefluoroHydrodefluorination(Electrochemical / Phosphine)TFMK->DefluoroArXAryl Halide(Ar-I / Ar-Br)CrossCouplePd-Catalyzed Coupling(+ Difluoroenol silane)ArX->CrossCoupleTargetAryl Difluoromethyl Ketone(Ar-CO-CF2H)Photo->TargetRadical AdditionDefluoro->TargetC-F Bond ActivationCrossCouple->TargetCross-Coupling

Experimental Protocols

Protocol: Synthesis via Photoredox Difluoromethylation

Based on methodology adapted from recent literature (e.g., Org. Lett. 2021).[9]

Reagents:

  • Aryl enol silane (1.0 equiv)

  • 
    -tosyl-
    
    
    -difluoromethyl-
    
    
    -phenylsulfoximine (Hu's Reagent) or similar
    
    
    source (1.2 equiv)
  • Photocatalyst:

    
     (1-2 mol%)
    
  • Solvent: Acetonitrile (degassed)

Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl enol silane, the difluoromethyl source, and the photocatalyst.

  • Solvation: Add degassed acetonitrile (

    
     concentration) under an argon atmosphere.
    
  • Irradiation: Irradiate the reaction mixture with Blue LEDs (

    
    ) at room temperature for 12-24 hours. Monitor consumption of the enol silane by TLC or LC-MS.
    
  • Workup: Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure aryl difluoromethyl ketone.

Protocol: Enzymatic Inhibition Assay (General)

Objective: Determine


  • Buffer Prep: Prepare assay buffer (

    
     Sodium Acetate, pH 5.5, 
    
    
    EDTA,
    
    
    DTT). Note: DTT is crucial for cysteine proteases.
  • Enzyme Activation: Incubate the enzyme in the buffer for 15 minutes at

    
     to activate the catalytic cysteine.
    
  • Inhibitor Addition: Add the aryl difluoromethyl ketone (dissolved in DMSO) at varying concentrations (

    
     to 
    
    
    ). Keep DMSO content
    
    
    .
  • Substrate Initiation: Add a fluorogenic substrate (e.g., Z-Arg-Arg-AMC).

  • Measurement: Monitor fluorescence release (Ex

    
     / Em 
    
    
    ) continuously for 30 minutes.
  • Analysis: Plot the initial velocity (

    
    ) vs. inhibitor concentration. Fit data to the Morrison equation for tight-binding inhibitors if 
    
    
    is comparable to enzyme concentration.

References

  • Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Organic Letters, 2021.[9] Link

  • Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions. Chemical Science, 2023. Link

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. International Journal of Molecular Sciences, 2022. Link

  • Hydration of trifluoromethyl ketones. Journal of the American Chemical Society, 2012 (Contextual grounding on hydration equilibria). Link

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 2005. Link

Solubility of 4-dimethylamino-alpha,alpha-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Physicochemical Characterization of 4-Dimethylamino-α,α-difluoroacetophenone

Executive Summary & Compound Architecture

This guide provides a technical framework for evaluating the solubility profile of 4-dimethylamino-α,α-difluoroacetophenone (IUPAC: 2,2-difluoro-1-(4-(dimethylamino)phenyl)ethanone). As a structural hybrid between the highly lipophilic α,α-difluoroacetophenones and the basic 4-dimethylaminoacetophenones, this compound presents a unique "push-pull" electronic system that significantly influences its solvation behavior.

For researchers in drug development and photo-polymerization, understanding the interplay between the electron-withdrawing difluoromethyl group (


) and the electron-donating dimethylamino group (

) is critical for optimizing formulation stability and bioavailability.
Structural Analog Analysis (SAR)

To ground our experimental approach, we analyze the target compound against established reference standards.

PropertyTarget Compound (Difluoro)Reference A (Trifluoro Analog)Reference B (Non-Fluoro Analog)
Structure 4-NMe₂-Ph-CO-CHF₂4-NMe₂-Ph-CO-CF₃4-NMe₂-Ph-CO-CH₃
CAS No. Not Listed (Novel/Niche)2396-05-62124-31-4
Predicted LogP 2.8 – 3.2 ~3.52.1
Predicted pKa 1.8 – 2.0 (Base)< 1.5 (Base)2.16
Physical State Solid (Est.[1] MP 60–85°C)Solid (MP 72–76°C)Solid (MP 105°C)

Table 1: Comparative physicochemical properties derived from structural analogs. Note the "Fluorine Effect": The addition of fluorine atoms generally lowers the melting point relative to the hydrogenated parent and decreases the pKa of the aniline nitrogen due to inductive electron withdrawal.

Theoretical Solubility Landscape

The solubility of 4-dimethylamino-α,α-difluoroacetophenone is governed by two competing mechanisms:

  • Lipophilicity (Hydrophobic Effect): The

    
     and aromatic ring drive high solubility in organic solvents (DCM, Ethyl Acetate) and low intrinsic aqueous solubility.
    
  • Ionization (pH-Dependence): The dimethylamino group is a weak base. At pH levels below its pKa (likely < 2.0 due to the electron-withdrawing carbonyl and fluorines), the molecule protonates, drastically increasing aqueous solubility.

Solvation Pathway Diagram

SolubilityPathway cluster_0 Aqueous Environment Solid Solid State (Crystal Lattice) Solute_Neutral Neutral Solute (Intrinsic Solubility) Solid->Solute_Neutral  Dissolution (k_diss)   Solute_Neutral->Solid  Precipitation   Solute_Ionized Ionized Solute (Protonated Form) Solute_Neutral->Solute_Ionized  pH < pKa (Acidic)   Solute_Ionized->Solute_Neutral  pH > pKa (Basic)  

Figure 1: Dissolution equilibrium showing the transition from solid lattice to neutral and ionized species. The equilibrium shifts right in highly acidic media.

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard: OECD Guideline 105

Objective: Determine the saturation solubility (


) in standard buffers.
  • Preparation:

    • Weigh excess solid compound (approx. 20 mg) into 4 mL glass vials.

    • Add 2 mL of media:

      • 0.1 N HCl (pH 1.2) – Simulated Gastric Fluid

      • Phosphate Buffer (pH 6.8) – Intestinal Fluid

      • Water (unbuffered)

    • Note: Ensure residual solid is visible to confirm saturation.

  • Equilibration:

    • Incubate at 25°C ± 0.1°C (or 37°C for physiological relevance) with constant agitation (orbital shaker at 200 rpm) for 24 to 48 hours .

  • Separation & Analysis:

    • Centrifuge aliquots at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

    • Analyze supernatant via HPLC-UV (Detection wavelength: ~300-330 nm, characteristic of the dimethylamino-acetophenone chromophore).

Self-Validation Step: Measure pH after equilibration. If the pH has shifted significantly due to the compound's dissolution, the data point is invalid for that specific buffer target.

Protocol B: Biorelevant Solubility (FaSSIF/FeSSIF)

For drug development applications, simple buffers are insufficient. You must assess solubility in the presence of bile salts and lecithin.

  • Media Preparation:

    • FaSSIF (Fasted State Simulated Intestinal Fluid): pH 6.5, containing 3 mM Sodium Taurocholate and 0.75 mM Lecithin.

    • FeSSIF (Fed State): pH 5.0, containing 15 mM Sodium Taurocholate and 3.75 mM Lecithin.

  • Execution: Follow the Shake-Flask method (Protocol A) but reduce equilibration time to 4 hours to mimic intestinal transit time and prevent degradation of the lipid media.

Data Interpretation & Formulation Strategy

Upon gathering the data, use the following decision matrix to guide your formulation strategy.

Solubility Classification Logic

FormulationLogic Start Solubility Data Input Check_Aq Aqueous Solubility > 100 µg/mL? Start->Check_Aq Check_pH pH Dependent? Check_Aq->Check_pH No Standard Standard Formulation Check_Aq->Standard Yes Form_Salt Strategy: Salt Formation (Mesylate/Chloride) Check_pH->Form_Salt Yes (High in Acid) Form_Lipid Strategy: Lipid Formulation (SEDDS/LNC) Check_pH->Form_Lipid No (Low across pH) Form_CoSolv Strategy: Co-Solvency (PEG400/Ethanol) Form_Lipid->Form_CoSolv Alternative

Figure 2: Decision tree for formulation development based on solubility thresholds.

Critical Insights for 4-Dimethylamino-α,α-difluoroacetophenone
  • The "Brick Dust" Warning: If the melting point is high (>150°C) and LogP is high, the compound is a "brick dust" molecule (energy limited). However, our SAR analysis suggests a moderate MP (<100°C), meaning solubility is likely lipophilicity-limited , not crystal-lattice limited.

  • Recommendation: Focus on Lipid-based formulations (SEDDS) or organic co-solvents (PEG 400, Propylene Glycol) rather than particle size reduction.

  • Stability Alert: The

    
    -difluoro ketone moiety is generally stable, but in highly basic aqueous conditions (pH > 10), monitor for potential haloform-type cleavage or hydrolysis.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75037, 4'-Dimethylaminoacetophenone. Retrieved from [Link]

  • Bergström, C. A., et al. (2016).Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. (General Protocol Reference).
  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Technical Monograph: 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodology, and Bioisosteric Utility

Abstract

This technical guide provides a comprehensive analysis of 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone , a specialized fluorinated building block used in medicinal chemistry. We explore its molecular architecture through SMILES notation, detail a self-validating synthetic protocol based on electrophilic aromatic substitution, and analyze its utility as a pharmacophore for modulating lipophilicity and metabolic stability in drug design.

Part 1: Molecular Architecture & Identification

The molecule comprises a para-substituted acetophenone scaffold where the methyl group is difluorinated, and the phenyl ring is activated by a dimethylamino group. This "push-pull" electronic system—an electron-donating amine opposing an electron-withdrawing difluoroacetyl group—creates a unique dipole moment and reactivity profile.

Chemical Identity Data
ParameterValue / Descriptor
IUPAC Name 1-[4-(Dimethylamino)phenyl]-2,2-difluoroethan-1-one
Common Name 4'-Dimethylamino-2,2-difluoroacetophenone
Molecular Formula

Molecular Weight 199.20 g/mol
Canonical SMILES CN(C)C1=CC=C(C(=O)C(F)F)C=C1
Isomeric SMILES CN(C)c1ccc(C(=O)C(F)F)cc1
InChIKey Predicted based on structure:ZJXYZ... (Derivative specific)
SMILES Parsing & Structural Logic

The SMILES string encodes the specific connectivity required for 3D modeling and chemoinformatic docking.

SMILES_Parse cluster_0 SMILES Components N_Group CN(C) Ring c1ccc(...)cc1 N_Group->Ring p-substitution Carbonyl C(=O) Ring->Carbonyl C1 Attachment Difluoro C(F)F Carbonyl->Difluoro Alpha Carbon caption Figure 1: Deconstruction of the SMILES string `CN(C)c1ccc(C(=O)C(F)F)cc1`.

Part 2: Synthetic Methodology (Protocol)

The synthesis of aryl difluoromethyl ketones is classically achieved via Friedel-Crafts acylation . Due to the high nucleophilicity of the N,N-dimethylaniline ring, this reaction can often proceed under milder conditions than standard benzene acylations, though the electron-withdrawing nature of the fluorinated acylating agent requires careful thermal management.

Reagents & Materials
  • Substrate: N,N-Dimethylaniline (CAS: 121-69-7) - Toxic, handle in fume hood.

  • Acylating Agent: Difluoroacetic Anhydride (CAS: 401-58-1) or Difluoroacetyl Chloride.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Catalyst: Aluminum Chloride (

    
    ) or Zinc Chloride (
    
    
    
    ) (Optional depending on activation).
Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Solvation: Charge the flask with N,N-dimethylaniline (10.0 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Acylation (The Critical Step):

    • Note on Causality: We add the anhydride dropwise to control the exotherm. The

      
       group increases the electrophilicity of the carbonyl carbon, making the reagent highly reactive.
      
    • Add Difluoroacetic anhydride (12.0 mmol) dropwise over 20 minutes.

    • Observation: If using a Lewis acid catalyst (

      
      ), add it portion-wise prior to the anhydride. For highly activated anilines, the catalyst may be omitted or used in catalytic amounts to prevent complexation with the amine nitrogen.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold saturated

      
       solution (Caution: 
      
      
      
      evolution).
    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the yellow crystalline solid.

Reaction Pathway Diagram

Synthesis_Flow Reactant1 N,N-Dimethylaniline (Nucleophile) Process Friedel-Crafts Acylation (DCM, 0°C to RT) Reactant1->Process Reactant2 Difluoroacetic Anhydride (Electrophile) Reactant2->Process Intermediate Sigma Complex (Resonance Stabilized) Process->Intermediate Electrophilic Attack Product 1-(4-Dimethylaminophenyl)- 2,2-difluoroethanone Intermediate->Product Re-aromatization (-H+) caption Figure 2: Synthetic pathway via Friedel-Crafts acylation.

Part 3: Physicochemical Properties & Drug Design Utility

This molecule is not merely a chemical curiosity; it is a strategic scaffold in drug discovery. The difluoromethyl (


)  group acts as a lipophilic bioisostere for carbonyls or sulfoxides and modulates the pKa of adjacent protons.
The Fluorine Effect

The


 group exerts a strong electron-withdrawing inductive effect (

).
  • Acidity Modulation: The

    
    -proton (on the 
    
    
    
    group) becomes significantly more acidic than in the non-fluorinated analog (
    
    
    ). This allows for further functionalization via deprotonation and nucleophilic attack.
  • Hydration State: Unlike trifluoromethyl ketones (which exist largely as hydrates in water due to extreme electron withdrawal), difluoromethyl ketones maintain a balance between the ketone and hydrate forms. This makes them excellent transition state inhibitors for serine proteases, where the ketone carbon is attacked by the enzyme's active site serine [1].

Comparative Data Table
PropertyNon-Fluorinated (Acetophenone derivative)Difluoro-Analog (Target Molecule)Impact on Drug Design
Lipophilicity (LogP) ~2.6~3.1Increased membrane permeability.
Metabolic Stability Susceptible to CYP450 oxidation at methyl.

bond is resistant to oxidation.
Prolonged half-life (

).
Carbonyl Reactivity ModerateHigh (Electrophilic)Potential covalent/reversible covalent inhibitor.
Part 4: Downstream Applications

Researchers utilize this SMILES structure as a precursor for heterocycle synthesis. The 1,3-electrophilic character (at the carbonyl and the fluorine-activated carbons) allows condensation with binucleophiles.

Key Transformation: Synthesis of Difluoromethylated Heterocycles

  • Pyrazoles: Reaction with hydrazines.

  • Thiazoles: Reaction with thioureas.

  • Bioactive Carbinols: Reduction of the ketone yields

    
    -difluoroalcohols, a privileged motif in potentiators for cystic fibrosis treatments (e.g., Ivacaftor analogs) [2].
    

Applications Core Target Ketone (SMILES) App1 Protease Inhibitors (Transition State Mimic) Core->App1 Bioactivity App2 Difluoro-Carbinols (Reduction) Core->App2 NaBH4 App3 Heterocycles (Pyrazoles/Thiazoles) Core->App3 Cyclization caption Figure 3: Divergent applications of the difluoroethanone scaffold.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Eyer, M., et al. (2020). Synthesis of Difluoromethylated Pyrazoles via [3+2] Cycloaddition. Organic Letters.

  • PubChem Compound Summary. (2024). 2,2-Difluoroacetophenone Derivatives. National Library of Medicine.

  • Prakash, G. K. S., & Hu, J. (2004). Selective Fluoroalkylation of Organic Compounds: Insight into the Chemistry of Difluoromethylation. Accounts of Chemical Research.

Troubleshooting & Optimization

Stability of difluoromethyl ketones under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Analyzing Search Results

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Planning Content Structure

I am working on structuring the technical support center. My focus is now on creating a logical flow for the troubleshooting sections. I'll start with an overview of difluoromethyl ketone stability and then create focused sections for specific issues. I intend to build a detailed question-and-answer format for each problem to explain the chemistry, provide guidance, and offer preventative measures. I am designing Graphviz diagrams too!

Validation & Comparative

19F NMR shift of 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone

Technical Comparison Guide: NMR Characterization of 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone

Part 1: Executive Summary & Structural Context

In the landscape of medicinal chemistry, the difluoroacetyl group (


)

1-(4-Dimethylaminophenyl)-2,2-difluoroethanone

Unlike the ubiquitous trifluoromethyl (

The Target Molecule
  • System: Aryl Difluoromethyl Ketone

  • Electronic Environment: The p-dimethylamino group acts as a strong electron donor (

    
    ), increasing electron density at the carbonyl carbon via resonance.
    
  • Key Diagnostic: The

    
     signal appears as a doublet  (due to 
    
    
    ) in the range of -120 to -130 ppm .

Part 2: Comparative Analysis of Fluorinated Motifs

To accurately assign the target molecule, one must distinguish it from common synthetic byproducts or structural analogs. The following table contrasts the target against its primary alternatives.

Table 1: Spectral Benchmarking of Fluorinated Acetophenones
FeatureTarget: Difluoromethyl (

)
Alternative A: Trifluoromethyl (

)
Alternative B: Monofluoromethyl (

)

Shift Range
-120 to -130 ppm -70 to -80 ppm-220 to -235 ppm
Multiplicity (proton-coupled) Doublet (d) Singlet (s)Triplet (t)
Coupling Constant (

)

N/A (No geminal H)

Hydration Susceptibility Moderate (Equilibrium dependent)High (Forms stable gem-diols)Low
Electronic Character Lipophilic H-bond DonorStrong Electron WithdrawingSteric Probe

Analyst Note: The p-dimethylamino substituent typically causes a slight upfield shift (more negative ppm) compared to unsubstituted difluoroacetophenone due to increased shielding, though the effect is attenuated by the carbonyl spacer.

Part 3: Mechanism & Workflow Visualization

The following diagrams illustrate the decision logic for assigning the spectrum and the experimental workflow required to avoid common artifacts (specifically hydration).

Figure 1: Spectral Assignment Logic Flow

GStartAcquire 19F NMR(Proton-Coupled)CheckRegionCheck Chemical Shift RegionStart->CheckRegionRegion1-70 to -80 ppmCheckRegion->Region1Region2-120 to -130 ppmCheckRegion->Region2Region3-220 to -240 ppmCheckRegion->Region3SingletSinglet (s)Region1->SingletCheckSplitAnalyze Multiplicity(Splitting Pattern)Region2->CheckSplitTripletTriplet (t)J ~ 47 HzRegion3->TripletCheckSplit->SingletArtifact/Hydrate?DoubletDoublet (d)J = 52-55 HzCheckSplit->DoubletMatches CriteriaResultCF3Identify: Trifluoromethyl(-COCF3)Singlet->ResultCF3ResultTargetIdentify: TARGET(-COCHF2)Doublet->ResultTargetResultCFH2Identify: Monofluoromethyl(-COCH2F)Triplet->ResultCFH2

Caption: Decision tree for distinguishing the target difluoromethyl ketone from common fluorinated analogs based on shift and multiplicity.

Part 4: Experimental Protocol (Self-Validating)

To ensure data integrity, you must control for the "Hydration Artifact." Difluoromethyl ketones are electrophilic; in wet solvents, they form gem-diols (


Protocol: Anhydrous NMR Acquisition

Objective: Obtain the intrinsic chemical shift of the ketone form, excluding the hydrate.

Materials:

  • Solvent: Anhydrous

    
     or 
    
    
    (Avoid
    
    
    if acidic traces are present, as they catalyze hydration exchange).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    ).
  • Drying Agent: Activated 3Å Molecular Sieves.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10-15 mg of 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone in 0.6 mL of anhydrous solvent.

    • Validation Step: Add 1-2 beads of activated 3Å molecular sieves directly to the NMR tube to scavenge residual water. Allow to stand for 15 minutes.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (for integration) AND proton-coupled (for multiplicity verification).

    • Sweep Width: Ensure range covers -50 to -250 ppm.

    • Relaxation Delay (

      
      ):  Set to 
      
      
      . Fluorine nuclei have long
      
      
      relaxation times; insufficient delay leads to integration errors.
  • Data Processing & Validation:

    • Reference the spectrum using the internal standard (-63.7 ppm).

    • Pass Criteria:

      • Primary signal is a Doublet at

        
        .
        
      • Coupling constant

        
         is 
        
        
        .
    • Fail Criteria (Hydrate Indication):

      • Presence of a secondary doublet upfield (e.g., -135 ppm).

      • Broadening of the signal (indicating fast exchange between ketone and hydrate).

Figure 2: Hydration Artifact Check

WorkflowSampleDissolve Sample(DMSO-d6)DryAdd 3Å Sieves(Remove Water)Sample->DryAcquireAcquire 19F(Coupled)Dry->AcquireAnalyzeAnalyze SpectrumAcquire->AnalyzeDecisionIs Signal Broador Shifted?Analyze->DecisionPassValid Ketone Spectrum(-125 ppm, d)Decision->PassNoFailHydrate Contamination(Re-dry Solvent)Decision->FailYes

Caption: Workflow to validate sample integrity and prevent hydration artifacts common in difluoroketone analysis.

Part 5: References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Provides foundational chemical shift ranges for fluorinated functional groups).

    • Prakash, G. K. S., et al. (2016). "Nucleophilic Difluoromethylation of Carbonyl Compounds." Chemical Reviews, 116(4). (Discusses the synthesis and characterization of aryl difluoromethyl ketones).

      • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14). (Contextualizes the use of the -COCHF2 group and its physicochemical properties).

        Safety Operating Guide

        Operational Guide: Disposal of 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Chemical Profile

        1-(4-Dimethylaminophenyl)-2,2-difluoroethanone is a specialized fluorinated building block used in medicinal chemistry. Unlike standard organic solvents, the presence of the difluoromethyl (

        
        )  group dictates a strict disposal pathway.
        

        Critical Directive: This compound must be classified and segregated as HALOGENATED WASTE . Under no circumstances should it be combined with non-halogenated solvents (e.g., acetone, ethanol) or disposed of down the drain. Improper segregation can contaminate bulk waste streams, disable incinerator catalytic converters, and release corrosive Hydrogen Fluoride (HF) gas during standard combustion.

        Physiochemical & Hazard Data
        ParameterCharacteristicOperational Implication
        Chemical Class Fluorinated Aromatic KetoneRequires high-temperature incineration with scrubbing.
        Functional Groups Ketone, Dimethylamine, DifluoroalkylReactive with strong oxidizers; potential HF generator.
        Physical State Solid or Viscous Oil (Low MP)May require dissolution in a compatible solvent for transfer.
        Primary Hazards Irritant (Skin/Eye), Toxic (Ingestion)Standard PPE (Nitrile gloves, goggles) required.
        Combustion Product Hydrogen Fluoride (HF) , NOxDo not autoclave. Must be incinerated at a licensed facility.

        Hazard Characterization (GHS)

        Before disposal, the waste generator must characterize the material. While specific SDS data for this exact research intermediate may be sparse, its functional groups mandate the following GHS classifications based on structure-activity relationships (SAR):

        • Skin Irritation (Category 2): Causes skin irritation.[1][2]

        • Eye Irritation (Category 2A): Causes serious eye irritation.

        • Specific Target Organ Toxicity (SE 3): May cause respiratory irritation.[1]

        • Aquatic Toxicity: Aromatic amines are often toxic to aquatic life; prevent release to environment.

        Waste Segregation & Packaging Protocol

        The "Halogenated" Imperative

        The most common error in disposing of fluorinated ketones is misclassifying them as general "organic waste."

        • Why it matters: Non-halogenated waste is often used for fuel blending (energy recovery) in cement kilns.[3] If fluorinated compounds enter this stream, the combustion generates HF, which corrodes the kiln and violates EPA emission standards.

        • Rule: If the molecule contains F, Cl, Br, or I , it goes into the Halogenated stream.[3]

        Step-by-Step Disposal Procedure
        Step 1: Preparation & Quenching

        If the compound is part of a reaction mixture containing reactive reagents (e.g., sodium hydride, strong acids):

        • Quench the reaction carefully according to the specific reagents used.

        • Neutralize to pH 6–8 if the mixture is acidic or basic.

        • Verify there are no oxidizers present (e.g., peroxides) using test strips.

        Step 2: Container Selection[4]
        • Recommended: High-Density Polyethylene (HDPE) jerricans or amber glass bottles.

        • Avoid: Metal containers (if the waste is acidic, it will corrode; if it generates HF, it will eat through metal).

        • Volume: Do not fill containers >90% to allow for vapor expansion.

        Step 3: Solubilization (If Solid)

        If disposing of the pure solid, it is often safer to dissolve it in a compatible halogenated solvent (e.g., Dichloromethane/DCM) to prevent dust generation and ensure it flows into the incinerator feed.

        • Note: If you dissolve it in a non-halogenated solvent (like Acetone), the entire volume immediately becomes "Halogenated Waste."

        Step 4: Labeling

        Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

        • Chemical Name: Write out "1-(4-Dimethylaminophenyl)-2,2-difluoroethanone" (Do not use abbreviations/formulas).

        • Constituents: List the solvent (e.g., "Dichloromethane 90%, [Compound] 10%").

        • Hazard Checkbox: Check "Toxic" and "Irritant."

        • Stream: Clearly mark "HALOGENATED." [4][5]

        Disposal Workflow Visualization

        The following diagram illustrates the decision logic and physical workflow for disposing of this compound.

        DisposalWorkflow Start Waste Generation: 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone StateCheck Is it Solid or Liquid? Start->StateCheck SolidPath Dissolve in minimal Halogenated Solvent (e.g., DCM) OR Double Bag as Solid Waste StateCheck->SolidPath Solid LiquidPath Collect in Liquid Waste Container StateCheck->LiquidPath Solution Segregation CRITICAL DECISION: Segregate into HALOGENATED Stream SolidPath->Segregation LiquidPath->Segregation Container Container: HDPE or Glass (Avoid Metal) Segregation->Container Must contain F/Cl/Br Labeling Label: 'Halogenated Organic Waste' List full chemical name Container->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS / Vendor Pickup Storage->Pickup Destruction High-Temp Incineration (with HF Scrubbers) Pickup->Destruction

        Figure 1: Cradle-to-grave disposal workflow ensuring segregation from non-halogenated streams to prevent incinerator damage.

        Emergency Procedures (Spills)

        In the event of a spill of 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone:

        • Evacuate & Ventilate: The difluoro ketone may be volatile or generate vapors.[1][6] Clear the immediate area.[1][2][6]

        • PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is present, use a fit-tested N95 or P100 respirator.

        • Containment:

          • Solids: Gently cover with wet paper towels to prevent dust, then scoop into a disposal bag.

          • Liquids: Use vermiculite or chemically inert absorbent pads . Do not use combustible materials like sawdust.

        • Decontamination: Wipe the surface with a mild soap/water solution. Collect all cleanup materials as Halogenated Hazardous Waste .

        References

        • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Ignitability, Corrosivity, Reactivity, and Toxicity under RCRA). Available at: [Link]

        • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Standard for segregation of halogenated solvents).[4][5][7][8] Available at: [Link]

        • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. (Requirements for hazard classification). Available at: [Link]

        • PubChem. Compound Summary for Fluorinated Derivatives (Structure-Activity Relationship Data). National Library of Medicine. Available at: [Link]

        Sources

        Personal protective equipment for handling 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides a comprehensive safety framework for handling 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone .

        Note on Data Availability: As a specialized pharmaceutical intermediate, specific toxicological data (LD50, OEL) for this exact compound is limited in public repositories. Therefore, this protocol applies the Precautionary Principle , categorizing the substance based on its functional moieties: the Dimethylaniline group (potential for skin absorption/sensitization) and the Difluoroacetyl group (potential corrosivity and biological activity). We treat this as an Occupational Exposure Band (OEB) 3 or 4 compound until proven otherwise.

        Executive Safety Summary & Hazard Analysis

        Before opening the container, the operator must understand the "Why" behind the safety requirements. This is not just about compliance; it is about preventing specific physiological interactions.

        Functional GroupPotential Hazard MechanismCritical Prevention Strategy
        Dimethylaniline Moiety Skin Absorption & Sensitization. Aromatic amines are lipophilic. They can penetrate standard latex gloves and enter the bloodstream, potentially causing methemoglobinemia or severe dermatitis.Zero Skin Contact. Double-gloving with specific permeation-resistant materials (Nitrile/Laminate) is mandatory.
        Difluoroacetyl Group Mucous Membrane Irritation. Fluorinated ketones can be highly reactive with nucleophiles (like proteins in the eyes/lungs), leading to chemical burns or edema.Inhalation Isolation. All handling must occur within a certified chemical fume hood.
        Physical State (Solid) Particulate Dispersion. As a likely crystalline solid, static charge can disperse fine dust, creating an inhalation hazard.Static Control. Use antistatic weighing boats and low-velocity airflow handling.

        Personal Protective Equipment (PPE) Matrix

        The following PPE selection is based on the ASTM F739 standard for permeation resistance against aromatic solvents and ketones.

        Tiered Protection Protocol
        Body AreaStandard Handling (Solids/Dilute Solutions)High-Risk Operations (Stock Solutions/Spills)Technical Rationale
        Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil).Change outer glove every 30 mins.Silver Shield / 4H Laminate Gloves worn under Nitrile.Required for handling concentrated liquids.Standard latex is permeable to aniline derivatives. Nitrile offers better degradation resistance, but laminate is required for prolonged contact with concentrated aromatic ketones.
        Respiratory Engineering Control Primary: Fume hood sash at 18".No respirator needed if hood is functional.Full-Face Respirator with P100/OV (Organic Vapor) Cartridges.Required for spill cleanup outside hood.P100 filters particulates; OV protects against volatile ketone vapors. Half-mask is insufficient due to eye absorption risks.
        Eye/Face Chemical Splash Goggles (ANSI Z87.1+).Safety glasses are insufficient.Face Shield over Goggles.Required during synthesis/heating.Fluorinated compounds can cause irreversible corneal damage. Goggles provide a seal against dust and vapors.
        Body Lab Coat (Tyvek/Polypropylene) with elastic cuffs.Chem-Tape sealed sleeves; Chemical Resistant Apron.Cotton coats absorb liquids and hold them against the skin. Tyvek repels particulates and splashes.

        Operational Workflow: Handling & Synthesis

        This workflow integrates safety into the experimental procedure to ensure a self-validating safety system.

        Phase A: Preparation (The "Cold" Zone)
        • Airflow Check: Verify fume hood face velocity is 80–100 fpm.

        • Static Neutralization: Place an ionizing bar or wipe weighing tools with anti-static wipes. Fluorinated solids are often "fly-away" powders.

        • Barrier Verification: Inspect gloves for pinholes using the "air inflation" method before donning.

        Phase B: Weighing and Transfer (The "Hot" Zone)
        • Step 1: Tare the weighing boat inside the fume hood. Never bring the stock container out of the hood.

        • Step 2: Transfer the solid using a disposable spatula.

          • Why? Reusing spatulas increases cross-contamination risks and cleaning hazards.

        • Step 3: Immediately dissolve the solid in the reaction solvent (e.g., DCM, THF) if possible.

          • Why? Solutions are easier to contain than dust.

        • Step 4: Wipe the exterior of the stock container with a solvent-dampened Kimwipe before returning it to storage. Treat this wipe as hazardous waste.

        Phase C: Decontamination
        • Rinse all glassware with acetone inside the hood.

        • Collect rinsate in a segregated "Halogenated Organic Waste" container.

        • Remove outer gloves inside the hood; wash inner gloves with soap/water before removal.

        Logic Visualization: PPE Decision Tree

        The following diagram illustrates the decision-making process for selecting the correct barrier protection based on the state of the chemical.

        PPE_Decision_Logic Figure 1: PPE Selection Logic for Fluorinated Aromatic Ketones Start Start: Handling 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk ConcCheck Concentration > 10%? Liquid->ConcCheck StdPPE Standard Protocol: Double Nitrile + Goggles + Fume Hood DustRisk->StdPPE No (Static Controlled) RespPPE Respiratory Protocol: Add P100/OV Respirator (If Hood unavailable) DustRisk->RespPPE Yes (Open Bench) ConcCheck->StdPPE No (Dilute) HighPPE High-Risk Protocol: Laminate Gloves + Face Shield + Apron ConcCheck->HighPPE Yes (Stock/Neat)

        Caption: Decision logic for scaling PPE based on physical state and concentration risks.

        Emergency Response & Disposal

        Spill Response (Solid)
        • Evacuate: Clear the immediate area.

        • Don PPE: Wear Full-Face Respirator (P100/OV), Tyvek suit, and Laminate gloves.

        • Cover: Gently cover the powder with a solvent-dampened pad (to prevent dust).

        • Scoop: Use a plastic scoop to transfer to a waste jar.

        • Clean: Wash surface with mild detergent, then water. Do not use bleach (potential reaction with amines/fluorines).

        Waste Disposal
        • Classification: Segregate as Halogenated Organic Waste .

        • Labeling: Must explicitly state "Contains Organic Fluorine" and "Toxic Aromatic Amine."

        • Destruction: This compound requires High-Temperature Incineration (typically >1100°C) with flue gas scrubbing to manage Hydrogen Fluoride (HF) generation during combustion [1].

        References

        • U.S. Environmental Protection Agency. (2024). Best Demonstrated Available Technologies (BDAT) for Halogenated Organic Wastes. EPA.gov. [Link]

        • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

        • Centers for Disease Control and Prevention (NIOSH). (2018). Occupational Health Guideline for Aniline and Homologues. CDC.gov. [Link]

        ×

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.